Phenol, 4-(S-phenylsulfinimidoyl)-
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Overview
Description
Phenol, 4-(S-phenylsulfinimidoyl)- is an organic compound with the molecular formula C12H11NOS It is a derivative of phenol, where the hydroxyl group is substituted with a phenylsulfinimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(S-phenylsulfinimidoyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenylsulfinimidoyl group. This reaction is facilitated by the presence of a strong base and often requires elevated temperatures to proceed efficiently . Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, can also be employed to synthesize this compound .
Industrial Production Methods
Industrial production of Phenol, 4-(S-phenylsulfinimidoyl)- may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(S-phenylsulfinimidoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4-(S-phenylsulfinimidoyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Phenol, 4-(S-phenylsulfinimidoyl)- involves its interaction with molecular targets through its phenylsulfinimidoyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(S-phenylsulfinimidoyl)-, hydrochloride: A closely related compound with similar chemical properties.
Phenol, 4-(S-phenylsulfonyl)-: Another derivative with a sulfonyl group instead of a sulfinimidoyl group.
Uniqueness
Phenol, 4-(S-phenylsulfinimidoyl)- is unique due to its specific sulfinimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other phenol derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
827044-70-2 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(phenylsulfinimidoyl)phenol |
InChI |
InChI=1S/C12H11NOS/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12/h1-9,13-14H |
InChI Key |
ZEKOBLOHGQJSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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